3-(Cyclopentyloxy)benzofuran-2-carboxylicacid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including 3-(Cyclopentyloxy)benzofuran-2-carboxylic acid, typically involves cyclization reactions. One common method is the cyclization of ortho-hydroxyaryl ketones or aldehydes with appropriate reagents. For instance, the reaction of 2-hydroxybenzaldehyde with cyclopentyl bromide in the presence of a base can yield the desired benzofuran derivative .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs catalytic processes to enhance yield and selectivity. Methods such as palladium-catalyzed cross-coupling reactions and metal-free cyclization reactions are commonly used. These methods are advantageous due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopentyloxy)benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
3-(Cyclopentyloxy)benzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(Cyclopentyloxy)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-carboxylic acid: A closely related compound with similar chemical properties but different biological activities.
Coumarilic acid: Another benzofuran derivative with distinct applications in medicine and industry.
Uniqueness
3-(Cyclopentyloxy)benzofuran-2-carboxylic acid is unique due to its specific substituents, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14O4 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
3-cyclopentyloxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C14H14O4/c15-14(16)13-12(17-9-5-1-2-6-9)10-7-3-4-8-11(10)18-13/h3-4,7-9H,1-2,5-6H2,(H,15,16) |
InChI Key |
JVANKYBRLWUBOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=C(OC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
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